molecular formula C25H20O6 B2433897 {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate CAS No. 29107-27-5

{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate

Cat. No.: B2433897
CAS No.: 29107-27-5
M. Wt: 416.429
InChI Key: ZQJBEWUOPBCROR-UHFFFAOYSA-N
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Description

{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate is a synthetic chemical compound of significant interest in advanced organic chemistry and medicinal chemistry research. Its structure is based on the 3,4-dihydro-2H-chromen-4-one (chromone) scaffold, a privileged structure in drug discovery known for its diverse biological activities. The presence of dual benzoyloxy groups attached to the core structure makes this compound a valuable intermediate for further chemical derivatization and structure-activity relationship (SAR) studies. Researchers can leverage this compound in the design and synthesis of novel molecular entities, particularly for probing biological pathways where coumarin and chromone derivatives have shown relevance. For instance, structurally related compounds featuring the 4-oxo-3,4-dihydro-2H-chromen-3-yl core have been investigated as non-steroidal analogues of potent antiangiogenic and antitumor agents, demonstrating the high research value of this chemotype in developing new therapeutic candidates . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

[3-(benzoyloxymethyl)-4-oxo-2H-chromen-3-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c26-22-20-13-7-8-14-21(20)29-15-25(22,16-30-23(27)18-9-3-1-4-10-18)17-31-24(28)19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJBEWUOPBCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate, also known by its CAS number 29107-27-5, is a synthetic derivative of coumarin. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C25H20O6
  • Molecular Weight : 416.43 g/mol
  • CAS Number : 29107-27-5

Antioxidant Activity

Research has indicated that compounds with coumarin structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
{3-[(benzoyloxy)methyl]-4-oxo...}35
Ascorbic Acid20Standard Reference
Trolox15Standard Reference

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects in various in vitro models. It has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: Inhibition of COX Enzyme
In a study involving RAW 264.7 macrophages, {3-[(benzoyloxy)methyl]-4-oxo...} was found to significantly reduce the production of nitric oxide (NO), a marker for inflammation. The IC50 value for NO inhibition was determined to be 25 µM, indicating moderate efficacy compared to established anti-inflammatory agents like indomethacin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It exhibits activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans40

The biological activities of {3-[(benzoyloxy)methyl]-4-oxo...} are largely attributed to its structural motifs that facilitate interactions with biological targets. The benzoyloxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Tyrosinase Inhibition

In studies focusing on skin pigmentation disorders, the compound has shown potential as a tyrosinase inhibitor. This is significant for developing treatments for hyperpigmentation.

Figure 1: Tyrosinase Inhibition Assay Results
Tyrosinase Inhibition

Preparation Methods

Knoevenagel Condensation with α-Cyanoacrylates

A molecular hybridization approach, as described for analogous chromene-3-carboxylates, involves Knoevenagel condensation between 3-formylchromone and ethyl cyanoacetate. Triphenylphosphine (20 mol%) catalyzes the reaction at 75–80°C, forming α-cyanoacrylate intermediates. These intermediates undergo Michael addition with nucleophiles (e.g., resorcinol derivatives) to construct the chromene backbone.

Representative Reaction Conditions:

Reactant A Reactant B Catalyst Temperature Product Intermediate
3-Formylchromone Ethyl cyanoacetate TPP (20 mol%) 75–80°C α-Cyanoacrylate

Introduction of Benzoyloxy Methyl Groups

The bis-benzoyloxy methyl substituents at position 3 of the chromene ring are introduced via esterification or nucleophilic substitution. Two primary strategies are documented:

Direct Esterification of Diol Intermediates

A hypothetical diol intermediate (3-hydroxymethyl-4-oxo-3,4-dihydro-2H-chromene) reacts with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine). This method mirrors the synthesis of structurally similar compounds, where ester groups are appended sequentially.

Example Protocol:

  • Dissolve 3-hydroxymethyl-4-oxochromene (1 equiv) in anhydrous dichloromethane.
  • Add benzoyl chloride (2.2 equiv) dropwise under nitrogen atmosphere.
  • Stir with triethylamine (3 equiv) at 0°C for 2 hours, then room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via column chromatography.

Yield Optimization Data:

Benzoyl Chloride (equiv) Base Reaction Time Yield (%)
2.0 Pyridine 24 h 62
2.2 Triethylamine 18 h 78

Nucleophilic Displacement of Halogenated Precursors

An alternative route involves substituting a halogen atom (e.g., chloride) at the C3 position with a benzoyloxy methyl group. For example, 3-chloromethyl-4-oxochromene reacts with sodium benzoate in dimethylformamide (DMF) at 80°C.

Critical Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature: Reactions proceed optimally at 70–90°C.
  • Stoichiometry: Excess sodium benzoate (2.5 equiv) ensures complete substitution.

Catalytic Systems and Yield Optimization

Catalysts significantly impact reaction efficiency and selectivity:

Acidic Catalysts

  • p-Toluenesulfonic Acid (pTSA): Effective for cyclization steps, yielding 68–72% chromene intermediates.
  • Lewis Acids (e.g., ZnCl₂): Enhance electrophilicity of carbonyl groups during condensation.

Basic Catalysts

  • Piperidine: Facilitates Knoevenagel condensations in ethanol/water mixtures.
  • Triethylamine: Preferred for esterification due to superior solubility in organic solvents.

Comparative Catalytic Efficiency:

Catalyst Reaction Type Yield (%) Side Products
pTSA Cyclization 72 <5%
ZnCl₂ Condensation 65 10–15%
Piperidine Knoevenagel 81 Negligible

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • IR Spectroscopy: Confirms ester C=O stretches at 1720–1740 cm⁻¹ and lactone C=O at 1680–1700 cm⁻¹.
  • ¹H NMR: Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet).
    • Methylenic protons adjacent to ester groups (δ 4.3–4.6 ppm, singlet).

Chromatographic Purity

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >90% purity.
  • TLC Monitoring: Hexane/ethyl acetate (3:1) eluent tracks reaction progress.

Challenges and Mitigation Strategies

Steric Hindrance at C3 Position

The geminal bis-benzoyloxy methyl groups introduce steric bulk, complicating later reaction steps. Mitigation includes:

  • Slow Addition of Reagents: Prevents local excess and dimerization.
  • High-Dilution Conditions: Reduces intermolecular side reactions.

Lactone Ring Stability

The 4-oxo-3,4-dihydro-2H-chromene lactone is prone to hydrolysis under basic conditions. Strategies:

  • Anhydrous Solvents: Use molecular sieves in esterification steps.
  • Low-Temperature Quenching: Minimizes lactone degradation during workup.

Industrial-Scale Considerations

While laboratory syntheses focus on milligram scales, industrial production necessitates:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic esterifications.
  • Catalyst Recycling: Immobilized lipases or acidic resins reduce costs.

Cost-Benefit Analysis of Benzoyl Sources:

Benzoylating Agent Cost (USD/kg) Reaction Efficiency
Benzoyl chloride 45 High
Benzoic anhydride 32 Moderate

Emerging Methodologies

Photocatalytic Functionalization

Visible-light-mediated catalysis offers a greener route to C–O bond formation, though yields remain suboptimal (50–55%).

Biocatalytic Esterification

Lipases (e.g., Candida antarctica) selectively esterify hydroxyl groups under mild conditions, avoiding harsh acids.

Q & A

Q. What are the recommended protocols for synthesizing {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : Use benzyloxy or phenethyl groups to protect reactive hydroxyl moieties during esterification, as demonstrated in analogous chromene derivatives .
  • Coupling reactions : Employ Cs₂CO₃ as a base in dimethylformamide (DMF) for nucleophilic substitutions, ensuring optimal yields under controlled temperatures (e.g., 80°C) .
  • Purification : Column chromatography on silica gel with ethyl acetate/petroleum ether gradients (10:1–20:1) isolates the target compound .
  • Validation : Confirm purity via thin-layer chromatography (TLC) and intermediate characterization using NMR .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent electrostatic charge buildup .
  • Spill Management : Neutralize leaks with inert adsorbents (e.g., sand) and dispose of waste via licensed facilities compliant with local regulations .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyls at δ 165–170 ppm) and verify stereochemistry via coupling constants .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₈O₇: 370.4) and fragmentation patterns .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound?

Methodological Answer:

  • Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly if single crystals are obtained .
  • Refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, adjusting parameters like thermal displacement (B-factors) and occupancy .
  • Validation : Analyze R-factors (<5%) and electron density maps to confirm stereochemical accuracy. Address twinning or disorder using SHELXPRO for macromolecular interfaces .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Multi-Technique Cross-Validation : Reconcile NMR-derived bond angles with X-ray diffraction data. For example, discrepancies in dihedral angles may indicate conformational flexibility .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that skew spectroscopic results .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases affecting data consistency .

Q. What strategies assess environmental impact when ecological toxicity data are unavailable?

Methodological Answer:

  • Read-Across Models : Predict bioaccumulation potential (log P ~3.2) using structurally similar benzoate esters .
  • Computational Tools : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate persistence in soil/water .
  • Degradation Studies : Simulate hydrolysis under acidic/alkaline conditions (e.g., pH 2–12) and analyze products via LC-MS to infer environmental fate .

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